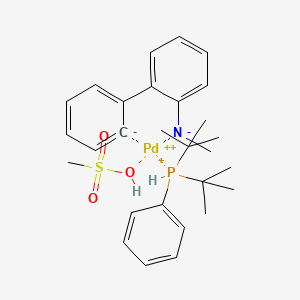![molecular formula C30H18N4O2 B14757282 18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene CAS No. 241-80-5](/img/structure/B14757282.png)
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
18,36-dioxa-4,14,22,32-tetrazanonacyclo[1915003,1905,1707,1508,13023,35025,33It is widely used as a violet pigment in various applications due to its excellent color strength, stability, and resistance to solvents and chemicals .
準備方法
Synthetic Routes and Reaction Conditions
Pigment Violet 23 is synthesized through the condensation of chloranil and 3-amino-N-ethylcarbazole. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the dioxazine ring structure .
Industrial Production Methods
In industrial settings, the production of Pigment Violet 23 involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the pigment. The final product is then subjected to various purification steps, including filtration, washing, and drying, to obtain the desired pigment quality .
化学反応の分析
Types of Reactions
Pigment Violet 23 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic structure of the pigment, affecting its color properties.
Substitution: Substitution reactions involving the replacement of functional groups can alter the chemical and physical properties of the pigment.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Pigment Violet 23 has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of paints, inks, plastics, and textiles due to its excellent color properties and stability
作用機序
The mechanism of action of Pigment Violet 23 involves its interaction with light and other molecules. The dioxazine ring structure allows for strong absorption of visible light, resulting in its characteristic violet color. The compound’s stability and resistance to chemical degradation are attributed to its rigid molecular structure and the presence of electron-withdrawing groups .
類似化合物との比較
Similar Compounds
Pigment Violet 27: Another dioxazine-based pigment with similar color properties but different chemical stability.
Pigment Violet 29: Known for its high heat stability and resistance to solvents, making it suitable for high-performance applications.
Pigment Violet 19: A quinacridone-based pigment with excellent lightfastness and weather resistance.
Uniqueness
Pigment Violet 23 stands out due to its exceptional color strength, stability, and versatility in various applications. Its unique dioxazine ring structure provides superior resistance to solvents, chemicals, and environmental factors, making it a preferred choice in many industries .
特性
CAS番号 |
241-80-5 |
|---|---|
分子式 |
C30H18N4O2 |
分子量 |
466.5 g/mol |
IUPAC名 |
18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene |
InChI |
InChI=1S/C30H18N4O2/c1-3-7-19-15(5-1)17-9-23-27(11-21(17)31-19)35-29-14-26-30(13-25(29)33-23)36-28-12-22-18(10-24(28)34-26)16-6-2-4-8-20(16)32-22/h1-14,31-34H |
InChIキー |
HPRQSUXCCOBYSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)OC5=CC6=C(C=C5N4)OC7=C(N6)C=C8C9=CC=CC=C9NC8=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Fluoro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate](/img/structure/B14757223.png)
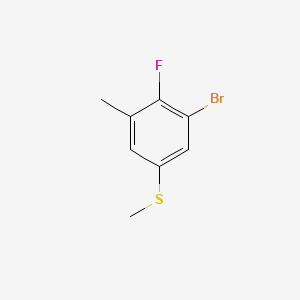
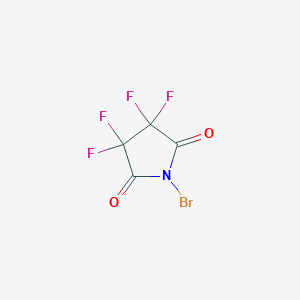

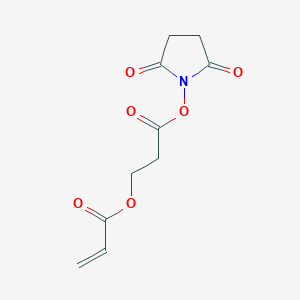


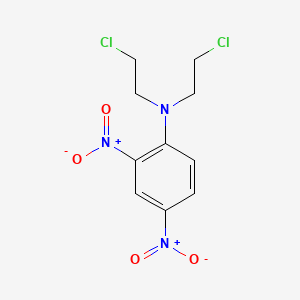
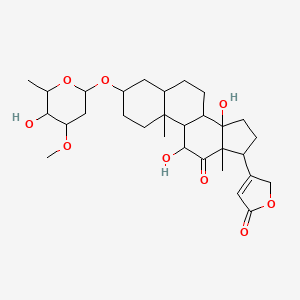
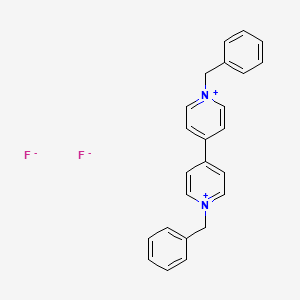
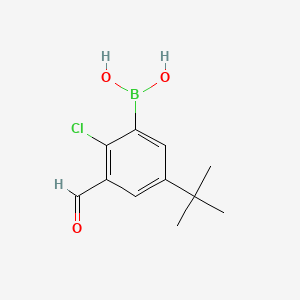
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
